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Compound of Interest

Compound Name:
3-[4-(4-nitrophenoxy)phenyl]-1H-

pyrazole

Cat. No.: B8288596 Get Quote

Executive Summary & Chemical Identity
Nitrophenoxy phenyl pyrazoles represent a specialized class of bioactive heterocycles primarily

utilized in agrochemistry as Protoporphyrinogen Oxidase (PPO) inhibitors. While their core

phenyl-pyrazole scaffold is a "privileged structure" in pharmaceutical kinase inhibitors (e.g., for

c-Met or Aurora kinase), the specific addition of a nitrophenoxy moiety tunes the biological

selectivity toward plant enzymes, functioning as a bioisostere of diphenyl ether herbicides (like

acifluorfen).

Key Structural Features:

Phenyl Pyrazole Core: Provides the rigid scaffold for active site binding.

Nitrophenoxy Moiety: A critical pharmacophore that mimics the substrate's electronic

properties, facilitating binding to the PPO catalytic pocket (specifically the Arg98/Arg

interaction site).

Substituents (R-groups): Variations (e.g., -Cl, -CF3) on the phenyl ring modulate lipophilicity

and metabolic stability.

Mechanism of Action: PPO Inhibition[1]
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The primary biological activity of these compounds is the inhibition of Protoporphyrinogen

Oxidase (PPO or Protox), the enzyme catalyzing the oxidation of protoporphyrinogen IX to

protoporphyrin IX in the chlorophyll and heme biosynthetic pathway.

The Lethal Mechanism
Unlike inhibitors that simply starve the plant of essential pigments, PPO inhibitors are

photodynamic toxicants.

Inhibition: The compound binds to the PPO enzyme in the chloroplast envelope.

Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.

Uncontrolled Oxidation: Cytoplasmic peroxidases convert the leaked substrate into

Protoporphyrin IX (Proto IX).

ROS Generation: In the presence of light, Proto IX generates singlet oxygen (

).

Lipid Peroxidation:

attacks membrane lipids, causing rapid loss of cellular integrity and necrosis.

Pathway Visualization
The following diagram illustrates the interruption of the porphyrin pathway and the subsequent

generation of reactive oxygen species (ROS).
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Caption: Mechanism of Action: PPO inhibition leads to cytoplasmic accumulation of phototoxic

Protoporphyrin IX.

Structure-Activity Relationship (SAR)[3]
The biological efficacy of nitrophenoxy phenyl pyrazoles is tightly governed by specific

structural modifications.

Structural Region Modification Effect on Activity

Phenyl Ring (A)
2,4-dichloro or 2-fluoro-4-

chloro substitution

Critical. Enhances lipophilicity

and metabolic stability against

plant detoxification enzymes.

Pyrazole Core 3-methyl / 5-substituted

Scaffold. The rigid

heteroaromatic ring positions

the side chains for optimal

receptor docking.

Nitrophenoxy Linker 3-nitro or 4-nitro group

Essential. The nitro group acts

as a strong electron-

withdrawing group (EWG),

mimicking the electronic

signature of the natural

substrate's carboxylate or keto

groups.

Ether Bridge -O-CH2-CO- linkage

Flexibility. Allows the

nitrophenoxy head to pivot into

the hydrophobic pocket of the

PPO enzyme.

Experimental Protocols
To validate biological activity, researchers must employ a dual-phase approach: in vitro

enzymatic assays for intrinsic potency and in vivo greenhouse assays for efficacy.

In Vitro PPO Inhibition Assay (Fluorometric)
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Objective: Determine the IC50 value of the compound against recombinant PPO.

Reagents:

Enzyme Source: Recombinant Arabidopsis thaliana PPO or isolated spinach chloroplasts.

Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of

Protoporphyrin IX).

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Protocol:

Preparation: Dilute the test compound in acetone/DMSO to varying concentrations (0.1 nM

to 100 µM).

Incubation: Mix 180 µL of assay buffer, 10 µL of enzyme extract, and 5 µL of inhibitor

solution. Incubate at 30°C for 10 minutes.

Initiation: Add 5 µL of Protoporphyrinogen IX substrate (final conc. 5 µM) to start the reaction.

Measurement: Monitor fluorescence continuously for 10 minutes at 30°C.

Excitation: 405 nm

Emission: 630 nm (Specific to Protoporphyrin IX product).

Calculation: Plot slope (reaction rate) vs. log[Inhibitor]. Calculate IC50 using non-linear

regression (Sigmoidal dose-response).

Chemical Synthesis Workflow
The synthesis of these compounds typically follows a convergent pathway involving the

formation of the pyrazole ring followed by the attachment of the nitrophenoxy side chain.
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Caption: Convergent synthesis route: Pyrazole cyclization followed by ether linkage formation.

Biological Data Summary
The following table summarizes comparative herbicidal activity (EC90) of representative

nitrophenoxy phenyl pyrazoles against key weed species.

Table 1: Comparative Herbicidal Efficacy (Post-Emergence)

Compound ID
R-Group
(Phenyl)

Linker Type
Target Weed:
A. retroflexus
(Pigweed)

Target Weed:
D. sanguinalis
(Crabgrass)

NPP-01 2,4-dichloro Acetamide
Excellent (< 15

g/ha)

Moderate (50

g/ha)

NPP-02 2-fluoro-4-chloro Oxyacetate
Excellent (< 10

g/ha)
Good (30 g/ha)

NPP-03 4-chloro Oxyacetate Good (30 g/ha)
Weak (> 100

g/ha)

Ref (Pyraflufen) 2,4-difluoro Oxyacetate
Excellent (< 10

g/ha)
Good (25 g/ha)

Note: Data represents effective concentration for 90% control. Lower values indicate higher

potency.[1]
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Pharmaceutical Context: The "Privileged Scaffold"
While the nitrophenoxy derivative is optimized for herbicidal use, the phenyl pyrazole core is a

"privileged scaffold" in oncology. Researchers should be aware of this cross-activity potential.

Kinase Inhibition: The pyrazole nitrogen atoms can mimic the adenine ring of ATP, allowing

these compounds to bind to the hinge region of kinases (e.g., c-Met, Aurora A).

Selectivity: The nitrophenoxy group generally reduces affinity for human kinases due to steric

clash, but removal or modification of this group (e.g., to an aminophenyl) can switch the

activity from herbicidal (PPO) to antineoplastic (Kinase inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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